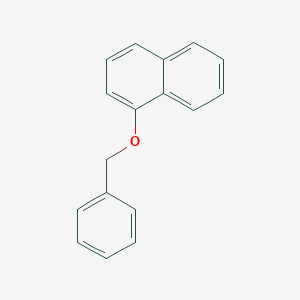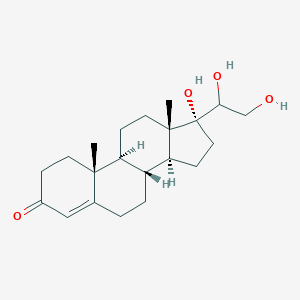
17,20,21-Trihydroxypregn-4-en-3-one
説明
17,20,21-Trihydroxypregn-4-en-3-one is a steroid hormone with the molecular formula C21H32O4. It is a derivative of pregnane and is known for its role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,20,21-Trihydroxypregn-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation of steroid precursors. These methods are advantageous due to their specificity and efficiency in introducing hydroxyl groups at desired positions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学的研究の応用
17,20,21-Trihydroxypregn-4-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and enzymatic activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals.
作用機序
The mechanism of action of 17,20,21-Trihydroxypregn-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved include steroid hormone signaling pathways, which regulate various physiological processes .
類似化合物との比較
11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Hydrocortisone): Known for its anti-inflammatory properties.
17-Hydroxycorticosterone: Another steroid hormone with similar structural features.
4-Pregnene-11β,17α,21-triol-3,20-dione (Cortisol): Plays a crucial role in stress response
Uniqueness: 17,20,21-Trihydroxypregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its role as a maturation-inducing hormone in fish and its involvement in steroid metabolism highlight its importance in both research and industrial applications.
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSGLNHLVHCFT-WMSSUOLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-59-4 | |
| Record name | 17,20,21-Trihydroxy-4-pregnen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


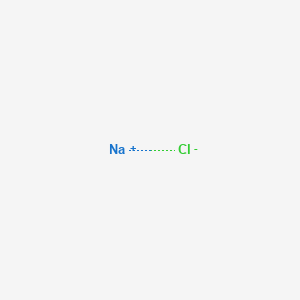

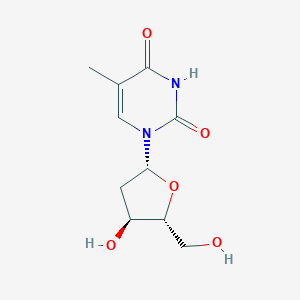
![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)
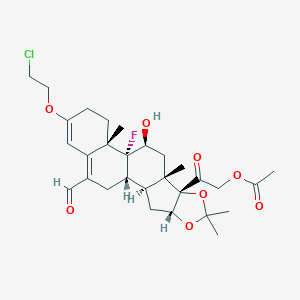
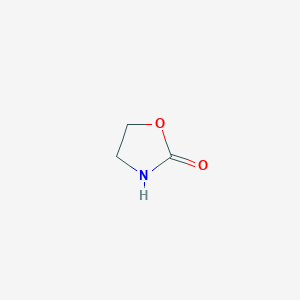
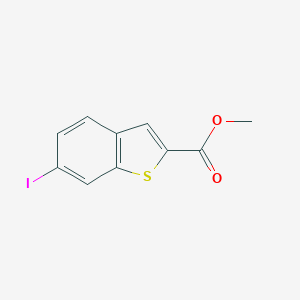
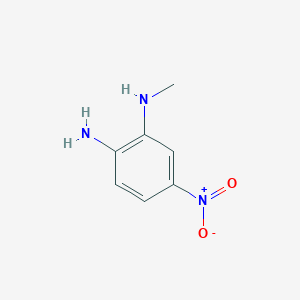
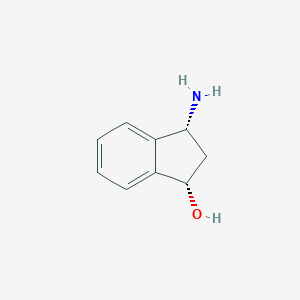
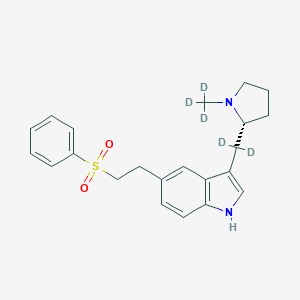
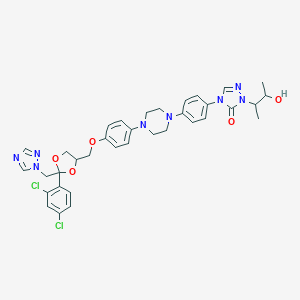
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
